An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid: Molecular Structure, Physicochemical Properties, and Synthetic Strategies
An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid: Molecular Structure, Physicochemical Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, providing a comprehensive overview of its molecular structure, physicochemical properties, and potential synthetic pathways. While this particular derivative is less documented than its parent compound, this guide synthesizes available data with established chemical principles to offer valuable insights for researchers in drug discovery and organic synthesis. We will delve into the foundational Fischer indole synthesis for the core tetrahydrocarbazole structure and explore logical synthetic routes to introduce the C1-carboxylic acid functionality. Furthermore, this guide will discuss the expected analytical and spectroscopic characteristics based on data from closely related analogues, and touch upon the potential therapeutic applications inherent to the tetrahydrocarbazole class of molecules.
Introduction: The Significance of the Tetrahydrocarbazole Moiety
The 1,2,3,4-tetrahydrocarbazole (THCz) framework, a tricyclic system composed of a fused indole and cyclohexane ring, is a cornerstone in the development of therapeutic agents.[1][2] This structural motif is prevalent in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[2] The inherent bioactivity of the THCz scaffold has driven extensive research into its derivatives, leading to the discovery of compounds with antibacterial, antifungal, cytotoxic, anti-inflammatory, and antipsychotic properties.[2] The strategic placement of functional groups on the THCz core allows for the fine-tuning of its pharmacological profile, making it a versatile template for drug design. The introduction of a carboxylic acid group, as in 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, can significantly influence a molecule's polarity, solubility, and ability to interact with biological targets, such as enzymes and receptors.
Molecular Structure and Physicochemical Properties
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is characterized by the fusion of a benzene ring and a pyrrole ring to form the indole core, which is further fused to a partially saturated six-membered ring bearing a carboxylic acid substituent at the C1 position.
Below is a diagram illustrating the molecular structure of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid.
Caption: Molecular structure of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid.
A summary of the key physicochemical properties for 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is provided in the table below.
| Property | Value | Source |
| CAS Number | 42497-46-1 | [3] |
| Molecular Formula | C₁₃H₁₃NO₂ | [3] |
| Molecular Weight | 215.25 g/mol | [4] |
| Density | 1.337 g/cm³ | [3] |
| Boiling Point | 466.4 °C at 760 mmHg | [3] |
| Flash Point | 235.8 °C | [3] |
| Form | Solid | [4] |
Synthesis Strategies
Core Scaffold Synthesis: The Fischer Indole Synthesis
The most common and versatile method for the synthesis of the tetrahydrocarbazole core is the Fischer indole synthesis.[1][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole backbone, cyclohexanone is reacted with phenylhydrazine.
Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole [1]
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Step 1: Reaction Setup
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A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.
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Step 2: Addition of Phenylhydrazine
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Freshly redistilled phenylhydrazine (0.1 mol) is added dropwise to the heated mixture over a period of 30 minutes.
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Step 3: Reflux
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The reaction mixture is refluxed on a water bath for an additional 30 minutes.
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Step 4: Precipitation
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The hot reaction mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of a brown solid.
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Step 5: Isolation and Purification
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The solid is collected by filtration, washed repeatedly with water, and recrystallized from methanol, optionally with decolorizing carbon, to yield the pure 2,3,4,9-tetrahydro-1H-carbazole.
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Caption: Workflow for the Fischer Indole Synthesis of the Tetrahydrocarbazole Core.
Proposed Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid
With the tetrahydrocarbazole core in hand, the introduction of the carboxylic acid at the C1 position can be envisioned through several synthetic routes. One plausible approach involves the use of a precursor with a functional group at the C1 position that can be converted to a carboxylic acid.
Route A: From a C1-Cyano Precursor
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Synthesis of a C1-Substituted Precursor: A modified Fischer indole synthesis starting with 2-cyanocyclohexanone and phenylhydrazine could potentially yield 1-cyano-2,3,4,9-tetrahydro-1H-carbazole.
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Hydrolysis: The cyano group can then be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Route B: From a C1-Ester Precursor
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Synthesis of a C1-Ester Precursor: The reaction of phenylhydrazine with ethyl 2-oxocyclohexanecarboxylate in an acid-catalyzed cyclization should yield ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate.
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Saponification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.
Route C: Oxidation of a C1-Hydroxymethyl Precursor
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Synthesis of a C1-Hydroxymethyl Precursor: The C1 position of the tetrahydrocarbazole ring could be functionalized to introduce a hydroxymethyl group.
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Oxidation: The primary alcohol can then be oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent.
Analytical and Spectroscopic Characterization
While specific, published spectroscopic data for 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid are scarce, the expected spectral features can be inferred from the parent compound and other derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, typically in the range of 7.0-8.0 ppm. The NH proton of the indole will likely appear as a broad singlet at a downfield chemical shift. The protons on the cyclohexane ring will appear in the aliphatic region (1.5-3.0 ppm), with their multiplicities depending on their coupling with neighboring protons. The proton at the C1 position, being adjacent to the carboxylic acid, would likely be shifted downfield compared to the unsubstituted analog. The carboxylic acid proton will appear as a very broad singlet at a significantly downfield position (>10 ppm).
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¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the range of 110-140 ppm. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift, typically above 170 ppm. The aliphatic carbons of the cyclohexane ring will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is expected to exhibit the following key absorption bands:
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A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching vibration from the carbonyl of the carboxylic acid, usually around 1700-1725 cm⁻¹.
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An N-H stretching vibration from the indole ring, typically around 3400 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons.
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C=C stretching vibrations from the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.25 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 m/z) and other characteristic fragmentations of the tetrahydrocarbazole ring system.
Potential Therapeutic Applications
The therapeutic potential of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is largely inferred from the broad biological activities of the tetrahydrocarbazole class of compounds. The introduction of the carboxylic acid moiety can enhance interactions with biological targets through hydrogen bonding and ionic interactions, potentially leading to improved potency and selectivity.
Potential areas of therapeutic interest include:
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Anticancer Activity: Many carbazole derivatives have shown promise as anticancer agents, and the carboxylic acid functional group could enhance this activity.[1]
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Antibacterial and Antifungal Agents: The tetrahydrocarbazole scaffold is known to exhibit antimicrobial properties.[2]
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Neuroprotective Agents: Certain carbazole derivatives have been investigated for their neuroprotective effects.
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Anti-inflammatory Agents: The anti-inflammatory potential of tetrahydrocarbazoles is another area of active research.[2]
Further research is required to specifically evaluate the biological activity of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid and determine its potential as a lead compound in drug discovery programs.
Conclusion
2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid represents a valuable, albeit understudied, derivative of the pharmacologically significant tetrahydrocarbazole family. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and plausible synthetic strategies, anchored by the well-established Fischer indole synthesis for the core scaffold. While specific experimental and biological data for this particular molecule are limited in the public domain, the principles and comparative data presented herein offer a solid foundation for researchers to build upon. The strategic placement of the carboxylic acid functionality at the C1 position opens up new avenues for designing novel therapeutic agents with potentially enhanced pharmacological profiles. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in the field of medicinal chemistry.
References
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- Murugavel, S., Kannan, P. S., SubbiahPandi, A., Surendiran, T., & Balasubramanian, S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2433.
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- Sarkar, S., Makvana, S., Hirani, D., Makadia, I., Dholariya, K., Dhokia, H., & Vanpariya, N. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2013). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 18(5), 5484-5497.
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- Patir, S., & Dilek, O. (2019).
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NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved February 13, 2026, from [Link]
- Uludağ, N., Çaylak, N., Hökelek, T., & Patır, S. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1702.
- de la Torre, A., Goya, E., & Carreño, M. C. (2020). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 85(15), 9838–9853.
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